molecular formula C20H32O3 B12644184 11-Methyldodecyl salicylate CAS No. 94110-04-0

11-Methyldodecyl salicylate

Cat. No.: B12644184
CAS No.: 94110-04-0
M. Wt: 320.5 g/mol
InChI Key: GJXOYLAGGXLISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methyldodecyl salicylate is an organic compound with the molecular formula C20H32O3. It is an ester derived from salicylic acid and 11-methyldodecanol. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyldodecyl salicylate typically involves the esterification of salicylic acid with 11-methyldodecanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, and the esterification reaction is carried out under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 11-Methyldodecyl salicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

11-Methyldodecyl salicylate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug formulations, particularly in topical applications for pain relief and skin conditions.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 11-Methyldodecyl salicylate involves its interaction with cellular membranes and proteins. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory pathways. The compound may also enhance the permeability of the skin, allowing for better absorption of active ingredients in topical formulations.

Comparison with Similar Compounds

    Methyl salicylate: Known for its use in topical analgesics and as a flavoring agent.

    Ethyl salicylate: Used in perfumes and as a flavoring agent.

    Propyl salicylate: Utilized in the formulation of sunscreens and other cosmetic products.

Uniqueness: 11-Methyldodecyl salicylate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain salicylates. This results in distinct applications, particularly in the formulation of cosmetics and personal care products where emollient properties are desired.

Properties

CAS No.

94110-04-0

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

11-methyldodecyl 2-hydroxybenzoate

InChI

InChI=1S/C20H32O3/c1-17(2)13-9-7-5-3-4-6-8-12-16-23-20(22)18-14-10-11-15-19(18)21/h10-11,14-15,17,21H,3-9,12-13,16H2,1-2H3

InChI Key

GJXOYLAGGXLISX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.